2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine
Description
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-2-6-14(7-3-1)17-13-9-15-8-12-16-10-4-5-11-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFGIYGEBDJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The lithiation step occurs at −78°C in tetrahydrofuran (THF), with diisopropylamine (DIPA) serving as a non-nucleophilic base. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C to −60°C | <50% below −80°C |
| n-BuLi Concentration | 1.6 M in hexane | ±5% variability |
| Stoichiometry (DIPA) | 1.2 eq relative to ketone | Prevents over-lithiation |
Quenching the enolate intermediate with 2-bromoethylamine derivatives introduces the pyrrolidinylethyl moiety. Post-reaction purification via silica gel chromatography removes residual lithium salts and byproducts.
Catalytic Hydrogenation of Nitromethylene Precursors
Patent literature describes hydrogenation techniques for structurally similar amines, using palladium-on-carbon catalysts with CO₂/H₂ gas mixtures. While direct data for 2-(phenylthio) derivatives is limited, the methodology can be extrapolated:
Hydrogenation Conditions
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Catalyst : 5% Pd/C (3–5 wt% substrate loading)
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Gas Mixture : CO₂:H₂ = 0.2:1 molar ratio
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Pressure : 1–10 atm
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Solvent : 0.1–3.0 M aqueous H₂SO₄ or amine sulfate solutions
Under these conditions, nitro groups reduce to amines with 83.7–84.2% selectivity , as demonstrated in 1-ethyl-2-aminomethylpyrrolidine synthesis. For the target compound, this would require preparing 2-(phenylthio)-N-[2-(nitromethylene)pyrrolidin-1-yl]ethyl precursor, followed by hydrogenation.
Copper-Catalyzed Coupling Approaches
Modified Huisgen cycloaddition conditions enable amine-thioether conjugation. A solvent system of DMF/MeOH (5:1 v/v) with CuSO₄·5H₂O catalyst facilitates C–N bond formation at 100°C.
Procedure Overview
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Substrates :
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2-(Pyrrolidin-1-yl)ethylazide
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Phenylthioacetylene
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Catalyst : 10 mol% CuI with tris(benzyltriazolylmethyl)amine (TBTA) ligand
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Additives : Sodium ascorbate (2.0 eq), HCOOH (1.6 eq)
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Time : 24 h
This method avoids explosive hydrazoic acid by generating azides in situ from NaN₃ and HCOOH. Typical yields for analogous triazole formations reach 75–82% , suggesting applicability to the target amine after protocol adaptation.
Comparative Analysis of Synthetic Routes
The lithiation route offers superior yields but requires stringent temperature control. Hydrogenation provides scalability advantages, though precursor synthesis adds steps. Copper-mediated methods suffer from ligand costs but enable modular substrate variation.
Solvent and Additive Optimization
Critical solvent effects emerge across methods:
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THF/Hexane Mixtures : Essential for lithiation stability; <−60°C prevents side reactions
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Aqueous H₂SO₄ : Enhances hydrogenation selectivity by protonating intermediates
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DMF/MeOH : Polar aprotic/protic mix accelerates copper-mediated couplings
Additive screening reveals:
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding amine.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in developing new pharmaceuticals, particularly in the realm of neuropharmacology. The pyrrolidine ring is known to interact with neurotransmitter systems, making it a candidate for studying drugs that target disorders such as depression or anxiety.
Case Study: Neurotransmitter Modulation
Research has indicated that compounds with similar structures can act as modulators of serotonin receptors. A study focusing on derivatives of pyrrolidine compounds demonstrated their efficacy in enhancing serotonin activity, which could be relevant for developing antidepressants.
Ligand Development
2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine may serve as a ligand in biochemical assays due to its ability to bind selectively to certain receptors.
Case Study: Biochemical Assays
In receptor binding studies, ligands similar to this compound have been evaluated for their affinity towards G-protein coupled receptors (GPCRs). These studies are crucial for understanding the pharmacodynamics of new drugs and their interactions at the molecular level.
Synthesis of Novel Compounds
This compound can be used as a precursor in synthesizing more complex molecules through various chemical reactions, including coupling reactions and functional group modifications.
Case Study: Synthesis Pathways
A recent study outlined the synthesis of novel derivatives from phenylthio compounds, demonstrating how modifications could lead to enhanced biological activity or selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance the compound’s binding affinity to these targets, while the pyrrolidin-1-yl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Ethylamine Backbones
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Molecular Formula : C₁₄H₂₂N₂
- Molecular Weight : 218.34 g/mol
- Key Features: Replaces the phenylthio group with a 4-ethylphenyl substituent.
- Applications: No specific pharmacological data are available, but its structural similarity to the target compound suggests possible CNS activity .
HIPEA (2-(Hydroxyimino)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide)
- Molecular Formula : C₈H₁₅N₃O₂
- Molecular Weight : 185.22 g/mol
- Key Features: Retains the 2-(pyrrolidin-1-yl)ethylamine chain but replaces phenylthio with a hydroxyiminoacetamide group. This polar group may limit CNS penetration but improve solubility.
Benzimidazole Derivatives with Pyrrolidinylethyl Groups
Etonitazepyne
Cinnamic Acid Hybrids with Piperidine/Ethylamine Chains
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-methoxyphenyl)acrylamide
- Molecular Formula : C₂₄H₂₉N₃O₂
- Molecular Weight : 391.51 g/mol
- Key Features : Shares an ethylamine backbone but substitutes pyrrolidine with benzylpiperidine and adds a cinnamic acid-derived acrylamide group.
- Applications : Demonstrates neuroprotective and neurogenic properties, indicating structural flexibility in designing multitarget CNS agents .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Group | Electron Effects | Lipophilicity (LogP) | Hydrogen Bonding |
|---|---|---|---|
| Phenylthio (-SPh) | Electron-withdrawing | High (≈3.5) | Moderate (S atom) |
| 4-Ethylphenyl | Electron-donating | High (≈3.8) | None |
| Hydroxyiminoacetamide | Polar | Low (≈1.2) | High (amide, -OH) |
Pharmacological Implications
- CNS Potential: Pyrrolidine derivatives (e.g., etonitazepyne) often exhibit CNS activity due to their amine groups’ ability to cross the blood-brain barrier .
- Receptor Interactions : The phenylthio group’s sulfur atom may engage in unique binding interactions (e.g., with cysteine residues in receptors), differentiating it from ethylphenyl or benzimidazole analogues .
Biological Activity
2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine, with CAS number 1494801-76-1, is a compound of interest due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 250.4 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
The compound exhibits the following physical properties:
- Molecular Weight : 250.4 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 379.8 ± 22.0 °C at 760 mmHg
- Flash Point : 183.5 ± 22.3 °C
- LogP : 2.91
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Dopamine Receptor Interaction
Research indicates that compounds similar to this compound may interact with dopamine receptors, particularly the D(3) receptor, which is implicated in various neuropsychiatric disorders. For instance, studies on N-aralkyl substituted compounds have shown that certain substitutions can enhance binding affinity and selectivity for dopamine receptors .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have reported varied effects depending on concentration and exposure time. For example, related compounds demonstrated IC50 values ranging from 368.2 mg/L to 403.1 mg/L in primary neuronal cultures, indicating potential neurotoxic effects at higher concentrations . Although specific data on this compound is limited, the structural similarities suggest a need for careful evaluation of toxicity.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can significantly affect its biological activity. The presence of the phenylthio group and the pyrrolidinyl moiety are critical for its interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Phenylthio | Enhances lipophilicity and receptor binding |
| Pyrrolidinyl | Influences receptor selectivity and efficacy |
Neuropharmacological Effects
A study investigating similar compounds found that certain derivatives exhibited promising antipsychotic properties in animal models by acting as selective D(3) receptor antagonists . This suggests that modifications to the amine nitrogen can yield compounds with significant therapeutic potential.
Long-term Safety Assessments
Long-term studies are essential for understanding the safety profile of such compounds. Research involving chronic administration has indicated that while initial doses may be tolerated, cumulative effects could lead to neurotoxicity or other adverse outcomes .
Q & A
Q. What are the established synthetic routes for 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine?
The synthesis typically involves reductive amination or Staudinger reduction. For example:
- Reductive amination : Reacting 2-(pyrrolidin-1-yl)ethan-1-amine with a phenylthio-substituted aldehyde/ketone in the presence of NaBHCN or other reducing agents in THF/MeOH solvents .
- Staudinger reduction : Using azide intermediates (e.g., 4-azidophenol derivatives) followed by amine acylation to introduce the phenylthio group .
Purification often employs column chromatography, and structural validation uses H NMR, LC-MS, and elemental analysis .
Q. How can researchers ensure purity and structural fidelity of this compound?
- Chromatographic methods : Reverse-phase UPLC (e.g., C18 columns, acetonitrile/water gradients) detects impurities <0.1% .
- Spectroscopic techniques : H NMR (δ 7.2–7.4 ppm for phenylthio; δ 2.5–3.5 ppm for pyrrolidinyl protons) and high-resolution mass spectrometry confirm molecular weight (±0.001 Da) .
Advanced Research Questions
Q. What is the compound’s pharmacological target, and how can its receptor binding be experimentally validated?
Evidence suggests interaction with opioid receptors (e.g., μ-opioid) due to structural analogs being classified as controlled substances .
Q. How do structural modifications (e.g., phenylthio vs. benzyl substitution) affect bioactivity?
Q. What advanced analytical methods resolve stereoisomers or regioisomers of this compound?
Q. Can this compound act as a multifunctional agent (e.g., antioxidant, cholinesterase inhibitor)?
Analogous pyrrolidinyl-ethylamines show multitarget potential in Alzheimer’s research:
- Antioxidant assays : DPPH radical scavenging (IC ~50 μM) and lipid peroxidation inhibition .
- Cholinesterase inhibition : Modified Ellman’s method with acetylthiocholine substrate (IC <10 μM for BuChE) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
